1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine
Description
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 3-methoxybenzyl substituent at the N1 position of the pyrazole ring. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.30 g/mol. The compound’s structure combines a planar pyrazole core with a methoxy-substituted benzyl group, which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-3,5-dimethylpyrazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9-13(14)10(2)16(15-9)8-11-5-4-6-12(7-11)17-3/h4-7H,8,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRGFWHPNSBRDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)OC)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601190989 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-29-4 | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601190989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the condensation of 3-methoxybenzylamine with 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of 1-(3-hydroxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine.
Reduction: Formation of 1-(3-methoxybenzyl)-3,5-dimethyl-1,2-dihydropyrazole.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine can be contextualized against related pyrazole-4-amine derivatives. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Structural and Functional Comparison of Pyrazole-4-amine Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxybenzyl group provides electron-donating properties via the methoxy (–OCH₃) group, increasing the compound’s electron density compared to derivatives with electron-withdrawing substituents (e.g., 4-fluoro or 4-chloro benzyl groups). This may enhance interactions with hydrophobic protein pockets in biological targets .
- Steric Effects : Bulky substituents like 3,4-dimethoxybenzyl increase steric hindrance, which may reduce binding affinity to compact active sites compared to smaller groups (e.g., isopropyl) .
Biological Activity
1-(3-Methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, also known as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that allows for various interactions within biological systems, making it a candidate for therapeutic applications.
- Molecular Formula : C13H17N3O
- Molecular Weight : 231.29 g/mol
- CAS Number : 1001519-29-4
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. The compound has been shown to inhibit the growth of various cancer cell lines. For instance:
- MCF-7 and MDA-MB-231 Cell Lines : In vitro assays indicated significant cytotoxic effects against these breast cancer cell lines, with IC50 values comparable to established chemotherapeutics .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. In preclinical models, it has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Antibacterial Activity
This compound has demonstrated antibacterial activity against several pathogenic bacteria. In particular:
- E. coli and S. aureus : The compound showed effective inhibition of these bacteria in laboratory settings, indicating its potential as an antimicrobial agent .
The biological activity of this pyrazole derivative is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Case Studies
A notable case study involved the administration of the compound in xenograft models where it significantly inhibited tumor growth without observable toxicity to normal tissues. This study underscores its potential as a targeted therapy in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(3-methoxybenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
- Methodological Answer : A general approach involves nucleophilic substitution reactions. For example, react a pyrazole precursor (e.g., 3,5-dimethyl-1H-pyrazol-4-amine) with 3-methoxybenzyl chloride in anhydrous dichloromethane under basic conditions (e.g., triethylamine) at 0–5°C. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Identify the methoxybenzyl protons (δ ~3.8 ppm for -OCH3, δ ~5.0 ppm for -CH2-) and pyrazole ring protons (δ ~5.2–6.0 ppm). Confirm substitution patterns using coupling constants .
- IR Spectroscopy : Detect N-H stretches (~3250 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
- Mass Spectrometry (ESI) : Verify molecular weight (e.g., calculated m/z ~231.1) and fragmentation patterns .
Q. How can purity and stability be assessed during storage?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity (>95%). Stability studies under varying temperatures (-20°C vs. ambient) and humidity levels (via TGA/DSC) identify optimal storage conditions (e.g., -20°C in desiccated environments) .
Advanced Research Questions
Q. How do structural modifications to the benzyl group (e.g., halogenation, methoxy positional isomers) influence biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., 1-(4-fluorobenzyl)- or 1-(2,4-dichlorobenzyl)- derivatives) . Evaluate activity in antibacterial assays (minimum inhibitory concentration, MIC) or antiproliferative screens (e.g., MTT assay on cancer cell lines). Compare logP values (via computational modeling) to correlate hydrophobicity with membrane permeability .
Q. How can crystallographic data contradictions (e.g., disordered moieties) be resolved for accurate structural validation?
- Methodological Answer : Use dual-space refinement in SHELXD for phase determination and SHELXL for least-squares refinement. Validate using Mercury software to analyze intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and generate simulated powder XRD patterns for comparison with experimental data . For disordered regions, apply restraints (e.g., SIMU/DFIX commands) and validate via R-factor convergence (<5%) .
Q. What strategies mitigate low yields in multi-step syntheses of pyrazole derivatives?
- Methodological Answer :
- Step Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 4 hours) and improve yields .
- Catalysis : Screen Pd/C or CuI catalysts for coupling reactions (e.g., Buchwald-Hartwig amination).
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Q. How can computational tools predict the compound’s pharmacokinetic properties for drug discovery?
- Methodological Answer :
- ADMET Prediction : Use SwissADME to estimate bioavailability (%ABS), blood-brain barrier penetration, and CYP450 interactions.
- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) to prioritize analogs with favorable binding energies (<-8 kcal/mol) .
Data Analysis and Validation
- Crystallographic Software : SHELX (structure refinement) , Mercury (visualization/validation) .
- Spectroscopic Reference Data : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09) .
- Biological Assay Standards : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via triplicate experiments (p<0.05 significance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
